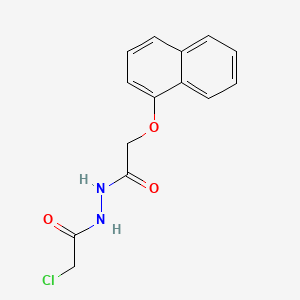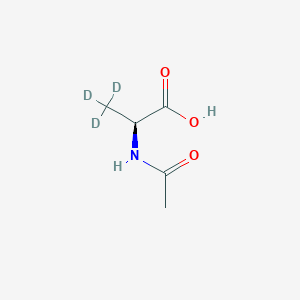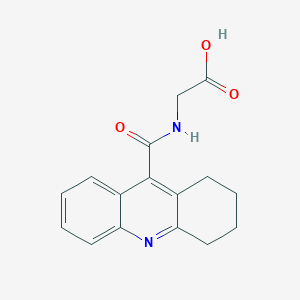
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine is a compound that belongs to the class of acridine derivatives. Acridines are known for their π-conjugated planar structures, which make them significant in various fields such as medicinal chemistry, dye industry, and organic electronics
準備方法
The synthesis of (1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine typically involves the reaction of 1,2,3,4-tetrahydroacridine with glycine under specific conditions. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
化学反応の分析
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction could produce tetrahydroacridine derivatives .
科学的研究の応用
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine has several scientific research applications:
Chemistry: It is used in the study of π-conjugated systems and their electrochemical properties.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and bacterial infections.
作用機序
The mechanism of action of (1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease . The compound may also interact with DNA through intercalation, affecting various biological processes .
類似化合物との比較
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine can be compared with other acridine derivatives such as:
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Known for its use in Alzheimer’s treatment as an acetylcholinesterase inhibitor.
Acriflavine: Used as an antibacterial agent and disinfectant.
Proflavine: Another antibacterial agent with similar structural features.
The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties.
特性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetic acid |
InChI |
InChI=1S/C16H16N2O3/c19-14(20)9-17-16(21)15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1,3,5,7H,2,4,6,8-9H2,(H,17,21)(H,19,20) |
InChIキー |
ZANQPVDBIMOPOF-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)

![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
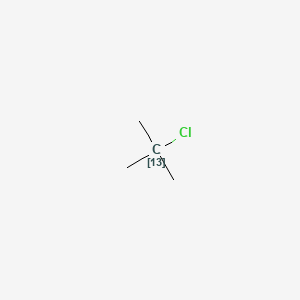
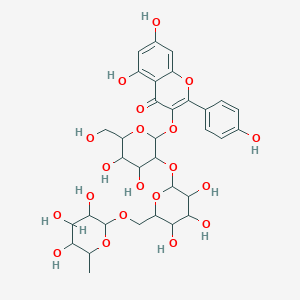
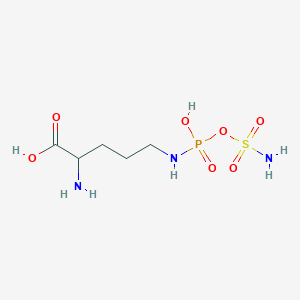
![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)

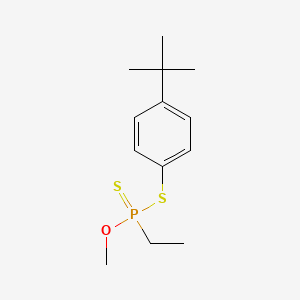
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
